N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
Description
N-(6-Methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide is a benzothiazole derivative characterized by a 1,3-benzothiazole core with specific substituents:
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c1-3-15-26-21-14-13-20(31(2,28)29)16-22(21)30-24(26)25-23(27)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h3-14,16H,1,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMPBSKPKJLHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally analogous benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations:
Bromo/Chloro substituents (e.g., ) increase lipophilicity, favoring blood-brain barrier penetration but may reduce solubility. Methoxy (OMe) groups (e.g., ) improve solubility but may weaken target affinity due to steric hindrance.
Ethyl/Methyl substituents (e.g., ) enhance metabolic stability but may limit conformational flexibility.
Benzamide Modifications :
- 4-Phenylbenzamide (target compound) provides a planar aromatic system for π-π stacking in hydrophobic binding pockets .
- Sulfamoyl derivatives (e.g., ) improve solubility and hydrogen-bonding capacity, critical for antimicrobial activity .
Table 2: Physicochemical Property Comparison
- LogP : The target compound exhibits moderate lipophilicity (LogP ~3.8), balancing membrane permeability and solubility.
- Hydrogen Bond Acceptors : Higher in sulfamoyl derivatives (e.g., ), correlating with improved aqueous solubility.
Research Findings and Implications
Anticonvulsant Potential: Benzothiazoles with electron-withdrawing groups (e.g., methylsulfonyl, chloro) show activity in seizure models, likely via modulation of voltage-gated sodium channels . The target compound’s methylsulfonyl group aligns with this profile.
CNS Applications : Derivatives with allyl substituents (e.g., target compound, ) are explored for Alzheimer’s disease due to enhanced blood-brain barrier penetration .
Antimicrobial Activity : Sulfamoyl-containing analogs (e.g., ) exhibit broad-spectrum antibacterial effects, suggesting the target compound could be modified for similar applications .
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